

"4-(4-Nitrophenyl)-1-piperazinylphenol" molecular weight

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Compound of Interest

Compound Name: 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

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An In-Depth Technical Guide to **4-(4-Nitrophenyl)-1-piperazinylphenol**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-(4-Nitrophenyl)-1-piperazinylphenol**, a pivotal chemical intermediate in the pharmaceutical industry. The document details its fundamental chemical and physical properties, with a primary focus on its molecular weight and structure. Furthermore, it presents an established synthetic protocol, explains the underlying reaction mechanism, and explores its significant applications, most notably as a precursor to advanced triazole antifungal agents. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's characteristics and utility.

Chemical Identity and Core Properties

4-(4-Nitrophenyl)-1-piperazinylphenol is an organic compound characterized by a nitrophenyl group linked to a phenol moiety via a piperazine ring. This unique structure is foundational to its utility in organic synthesis.

Molecular Weight and Formula

The precise determination of molecular weight is critical for stoichiometric calculations in synthesis and for analytical characterization. The compound's molecular weight is well-established.

Parameter	Value	Source
Molar Mass	299.32 g/mol	[1] [2] [3] [4]
Molecular Weight	299.33	[5]
Exact Mass	299.3245 Da	[6] [7]
Monoisotopic Mass	299.12699141 Da	[4]

The monoisotopic mass is particularly relevant for high-resolution mass spectrometry analysis, allowing for unambiguous identification of the compound.

Compound Identifiers

Proper identification is crucial for regulatory compliance and scientific communication.

Identifier	Value
IUPAC Name	4-[4-(4-nitrophenyl)piperazin-1-yl]phenol
CAS Number	112559-81-6 [1] [2] [5] [6]
Molecular Formula	C16H17N3O3 [1] [2] [3] [4] [6] [7]
InChI Key	BNHYDULILNJFFY-UHFFFAOYSA-N [4] [7]
SMILES	C1CN(CCN1C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)O [4]
Synonyms	1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)-piperazine, 4-[4-(4-Nitrophenyl)piperazino]phenol [6] [8]

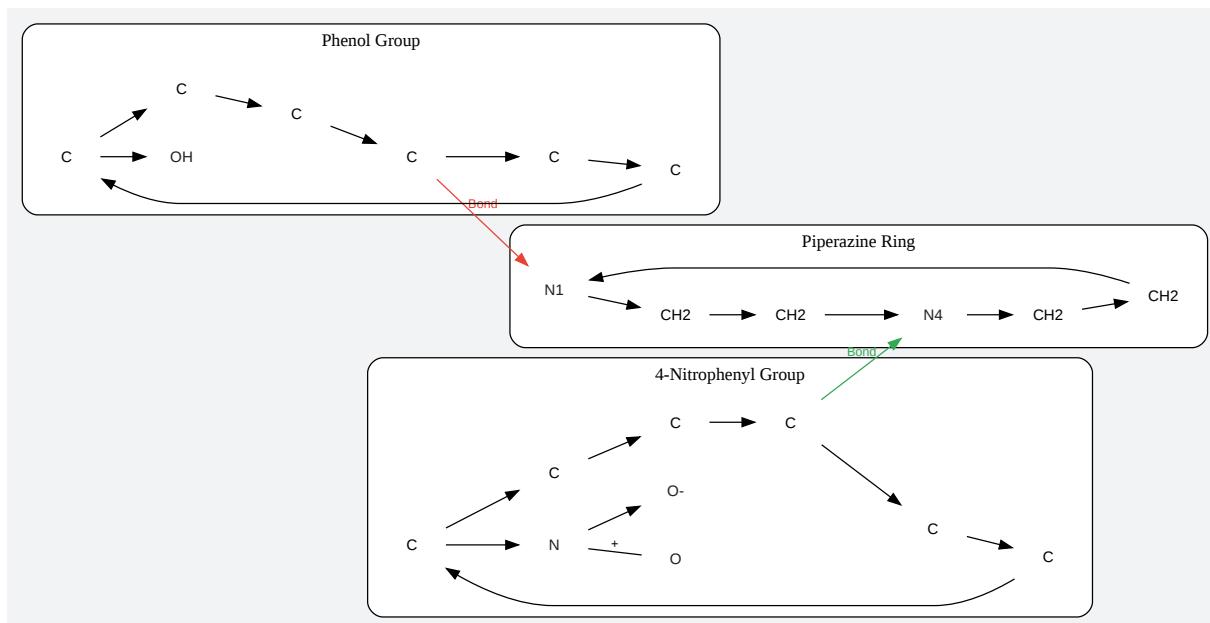
Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and reaction conditions.

Property	Value	Notes
Appearance	White crystalline solid to Yellow or Brown Solid[1][5]	Variation may depend on purity.
Melting Point	>90°C (decomposes)[1][2]	The compound decomposes upon melting.
Solubility	Soluble in organic solvents such as ethanol and dimethylformamide (DMF)[1].	
Density	1.317 ± 0.06 g/cm ³	Predicted value[1].
Storage	2-8°C, under inert atmosphere[5].	Recommended for maintaining stability.

Molecular Structure and Visualization

The spatial arrangement of the atoms in **4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol** is key to its reactivity. The structure consists of a central piperazine ring acting as a linker between a phenol ring at the N1 position and a 4-nitrophenyl ring at the N4 position.



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Caption: Molecular structure of **4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol**.

Synthesis and Mechanism

The most common and industrially relevant synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction.

Reaction Principle

The synthesis involves the coupling of 4-(1-piperazinyl)phenol with an activated aryl halide, typically 4-chloronitrobenzene or 4-fluoronitrobenzene[2][9]. The electron-withdrawing nitro group on the chlorobenzene ring activates the halide for nucleophilic attack by the secondary amine of the piperazine ring. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (Huenig's base) or triethylamine, is required to neutralize the hydrochloric acid (HCl) formed during the reaction, driving the equilibrium towards the product[2][10].

Experimental Protocol

The following protocol is a representative procedure for the synthesis of **4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol**.

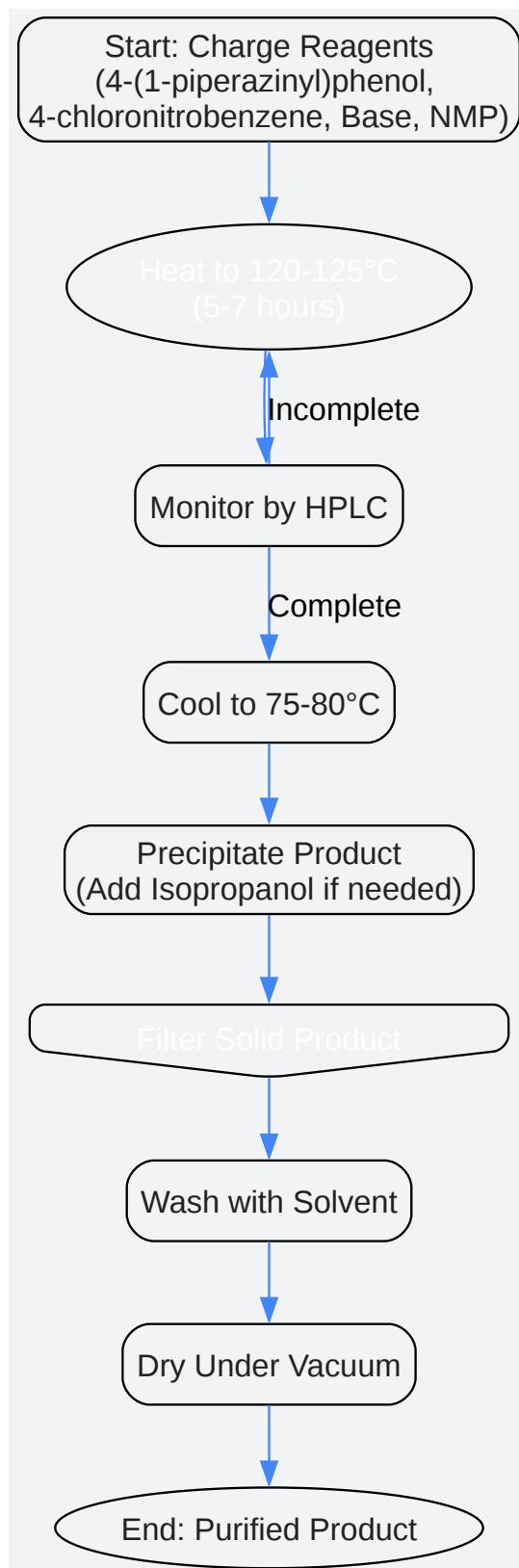
Materials:

- 4-(1-Piperazinyl)phenol
- 4-Chloronitrobenzene[9]
- N,N-Diisopropylethylamine (Huenig's base) or Triethylamine[2][10]
- N-Methylpyrrolidone (NMP)[2]
- Isopropanol (for workup)[10]

Procedure:

- Charging the Reactor: Under an inert nitrogen atmosphere, charge a suitable reaction vessel with 4-(1-piperazinyl)phenol (1.0 eq), 4-chloronitrobenzene (1.4 eq), and N-methylpyrrolidone (NMP) as the solvent[2].
- Base Addition: Add N,N-diisopropylethylamine (1.5 eq) to the suspension[2].
- Reaction: Heat the mixture to 120-125°C. The reaction progress should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 5-7 hours[2].

- Cooling and Precipitation: Upon completion, cool the reaction solution to 75-80°C[2]. Alternatively, cool to room temperature and add a solvent like isopropanol to precipitate the product[10].
- Isolation: Stir the resulting slurry for a period to ensure complete precipitation. Filter the solid product.
- Washing and Drying: Wash the filter cake with a suitable solvent (e.g., water, methanol, or isopropanol) to remove residual NMP and unreacted starting materials[10]. Dry the solid under vacuum to obtain the final product.



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Caption: Workflow for the synthesis of the target compound.

Key Applications and Biological Significance

The primary value of **4-(4-Nitrophenyl)-1-piperazinylphenol** lies in its role as a versatile building block in medicinal chemistry.

- **Antifungal Drug Synthesis:** It is a key intermediate in the synthesis of potent triazole antifungal agents, including itraconazole and posaconazole[2][5][10]. These drugs are critical for treating serious, deep-seated fungal infections, particularly in immunocompromised patients. The subsequent step in these syntheses typically involves the reduction of the nitro group to an amine, which is then further elaborated[10][11].
- **Biological Research:** The compound has been identified as an inhibitor of endothelial cell proliferation, suggesting potential for investigation in anti-angiogenic research[2][5].
- **Materials Science:** Due to its chemical structure, it possesses fluorescent properties, emitting orange-red fluorescence under UV excitation[1]. This has led to its use as an organic fluorescent dye and in the preparation of optical sensors and materials[1].

Safety and Handling

As with any chemical substance, proper safety precautions are essential. **4-(4-Nitrophenyl)-1-piperazinylphenol** is associated with potential irritation and toxicity[1].

- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- **Storage:** Store in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere to ensure long-term stability[5].
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Users must consult the specific Safety Data Sheet (SDS) for this compound before handling.

References

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